molecular formula C12F25KO3S B12707782 Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate CAS No. 85187-17-3

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate

Cat. No.: B12707782
CAS No.: 85187-17-3
M. Wt: 738.25 g/mol
InChI Key: YYQFDGJQJNTHTO-UHFFFAOYSA-M
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Description

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate is a highly fluorinated compound. It is known for its unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate typically involves the fluorination of dodecane derivatives The process can be carried out using electrochemical fluorination, where the dodecane derivative is subjected to an electric current in the presence of hydrogen fluoride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrochemical fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of anhydrous hydrogen fluoride and a suitable electrolyte to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium hydroxide, the product is the corresponding sodium salt of the fluorinated dodecane derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂F₂₅KOS
  • CAS Number : 2806-16-8
  • Molecular Weight : Approximately 500 g/mol

This compound features a long carbon chain fully substituted with fluorine atoms and a sulfonate group. The fluorinated structure imparts hydrophobic characteristics while the sulfonate group enhances its solubility in water.

Surfactant in Water Treatment

Potassium 1,1,2,2,...-pentacosafluorododecane-1-sulphonate is used as a surfactant in water treatment processes. Its ability to lower surface tension makes it effective in dispersing contaminants and enhancing the removal of hydrophobic pollutants from water systems .

Analytical Chemistry

This compound serves as an analytical standard in chromatography and mass spectrometry. Its stability and distinct mass spectrum allow researchers to calibrate instruments accurately and identify other compounds within complex mixtures .

Material Science

In material science applications, it is utilized for developing fluorinated polymers and coatings that exhibit high resistance to heat and chemical degradation. These materials are particularly valuable in aerospace and automotive industries where durability is critical .

Case Study 1: Environmental Impact Assessment

A research study evaluated the environmental impact of potassium 1,1,...-pentacosafluorododecane-1-sulphonate when used in industrial applications. The findings indicated that while the compound effectively reduced surface tension in wastewater treatment processes, its persistence in the environment raised concerns regarding bioaccumulation in aquatic organisms .

Case Study 2: Efficacy as a Surfactant

In a comparative analysis of surfactants used for oil spill remediation in marine environments, potassium 1,...-pentacosafluorododecane-1-sulphonate demonstrated superior performance over traditional surfactants. The study highlighted its ability to emulsify oil more effectively due to its unique molecular structure .

Mechanism of Action

The mechanism of action of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate involves its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated carbon chain interacts with hydrophobic regions, while the sulphonate group can form ionic interactions with polar molecules. This dual interaction capability makes it effective in various applications, such as surfactants and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate
  • Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate

Uniqueness

This compound stands out due to its longer fluorinated carbon chain, which imparts greater hydrophobicity and thermal stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme resistance to chemical and thermal degradation.

Biological Activity

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate (commonly referred to as potassium perfluorododecane sulfonate or PFDS) is a fluorinated surfactant that has garnered attention due to its unique physicochemical properties and biological activity. This compound belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their stability and resistance to degradation in the environment. This article outlines the biological activity of PFDS based on diverse research findings.

PFDS is a sulfonate derivative with a long fluorinated carbon chain. Its structure contributes to its surfactant properties and potential applications in various fields including biochemistry and environmental science. The chemical formula is represented as C12F25SO3K.

Fluorinated surfactants like PFDS exhibit unique interactions with biological membranes. They can stabilize membrane proteins without denaturing them or stripping essential lipids. Research indicates that these compounds can facilitate the extraction and purification of integral membrane proteins while maintaining their functional integrity .

Toxicological Studies

PFDS has been studied for its toxicological effects on various organisms. Notably:

  • Aquatic Toxicity : Studies have shown that fluorinated compounds can bioaccumulate in aquatic organisms and may lead to adverse effects on fish and other wildlife .
  • Mammalian Toxicity : Research indicates potential endocrine-disrupting effects in mammals exposed to PFAS compounds. Long-term exposure has been linked to developmental issues and reproductive toxicity .

Case Study 1: Environmental Impact Assessment

A pilot biomonitoring project conducted by the Pennsylvania Department of Health assessed PFAS exposure among community members living near military bases. The study found elevated levels of PFAS compounds in serum samples compared to national averages. This highlights the environmental persistence and bioaccumulation potential of PFDS and similar compounds .

Case Study 2: Membrane Protein Stabilization

In vitro studies demonstrated that PFDS could be used effectively for stabilizing membrane proteins during purification processes. This was evidenced by the successful extraction of the mechanosensitive channel protein MscL without loss of activity . The use of PFDS in such applications underscores its utility in biochemical research.

Table 1: Summary of Biological Activities of PFDS

Activity TypeObservationsReferences
Aquatic ToxicityBioaccumulation in fish; adverse ecological impact
Mammalian ToxicityEndocrine disruption; developmental issues
Protein StabilizationMaintains structural integrity during extraction

Research Findings

Recent studies have emphasized the need for comprehensive assessments of PFAS compounds like PFDS due to their widespread environmental presence and potential health implications. Key findings include:

  • Stability : PFDS exhibits remarkable stability under various environmental conditions which contributes to its persistence in ecosystems.
  • Biocompatibility : Despite its toxicity concerns at high concentrations or prolonged exposure periods, PFDS has shown promise in biotechnological applications due to its ability to stabilize proteins without denaturing them .

Properties

CAS No.

85187-17-3

Molecular Formula

C12F25KO3S

Molecular Weight

738.25 g/mol

IUPAC Name

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulfonate

InChI

InChI=1S/C12HF25O3S.K/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)41(38,39)40;/h(H,38,39,40);/q;+1/p-1

InChI Key

YYQFDGJQJNTHTO-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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